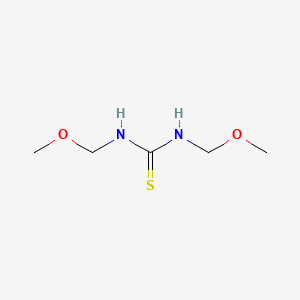

N,N'-Bis(methoxymethyl)thiourea

描述

Structure

3D Structure

属性

IUPAC Name |

1,3-bis(methoxymethyl)thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O2S/c1-8-3-6-5(10)7-4-9-2/h3-4H2,1-2H3,(H2,6,7,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMIFTYSOZMSIFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCNC(=S)NCOC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O2S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3068679 | |

| Record name | N,N'-Bis(methoxymethyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3068679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.23 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51872-26-5 | |

| Record name | N,N′-Bis(methoxymethyl)thiourea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51872-26-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiourea, N,N'-bis(methoxymethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051872265 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiourea, N,N'-bis(methoxymethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N'-Bis(methoxymethyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3068679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-[bis(methoxymethyl)]thiourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.246 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

N,N'-Bis(methoxymethyl)thiourea chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of N,N'-Bis(methoxymethyl)thiourea. The information is intended for researchers, scientists, and professionals involved in drug development and other scientific disciplines where thiourea derivatives are of interest.

Chemical Structure and Properties

This compound is an organosulfur compound and a derivative of thiourea. Its structure features a central thiocarbonyl group with two nitrogen atoms, each substituted with a methoxymethyl group.

Chemical Structure:

Caption: Chemical structure of this compound.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C5H12N2O2S | |

| Molecular Weight | 164.23 g/mol | [1] |

| CAS Number | 51872-26-5 | [1] |

| Appearance | Resinous substance | |

| SMILES | COCNC(=S)NCOC | [2] |

| Predicted XlogP | -0.1 | [2] |

Synthesis and Characterization

A known method for the synthesis of this compound involves the aminomethylation of thiourea with paraformaldehyde and methanol.[3]

Experimental Protocol: Synthesis

Materials:

-

Thiourea

-

Methanol

-

Paraformaldehyde

Procedure:

-

A mixture of thiourea (10 mmol), methanol (250 mmol), and paraformaldehyde (25 mmol) is prepared.[3]

-

The mixture is stirred for 8 hours at approximately 70 °C.[3]

-

The solvent is removed to yield this compound.[3]

Yield: The reported yield for this procedure is not explicitly stated for the thiourea derivative in the reference, while the urea analog is reported to have a 90% yield.[3]

Caption: Workflow for the synthesis of this compound.

Characterization Data

Table 2: Spectroscopic Data for this compound

| Technique | Data | Source |

| ¹H NMR (400 MHz, DMSO-d6) | δ, ppm: 3.19 s (6H, OCH3), 4.84 br. s (4H, HNCH2O), 8.35 br. s (2H, NH) | [3] |

| Mass Spectrum (MALDI TOF/TOF) | m/z (Irel, %): 203.110 [M + K]⁺ | [3] |

Note: Infrared (IR) spectroscopic data for this specific compound is not available in the cited literature. However, the IR spectra of thiourea derivatives typically show characteristic bands for N-H, C=S, and C-N stretching.[4][5]

Biological Activity and Potential Applications

While specific biological data for this compound is not currently available, the broader class of thiourea derivatives has been extensively studied and shown to exhibit a wide range of biological activities. This suggests that this compound could be a candidate for investigation in several areas of drug development.

Thiourea derivatives have been reported to possess:

-

Antimicrobial activity: Including antibacterial and antifungal properties.[6]

-

Anticancer activity: Some thiourea derivatives have shown cytotoxic effects against various cancer cell lines.[7][8]

-

Enzyme inhibition: Thioureas are known to inhibit various enzymes, which is a key mechanism in many therapeutic agents.

-

Antiviral activity: Certain derivatives have been investigated for their potential as antiviral agents.[9]

The methoxymethyl groups in this compound may influence its solubility, lipophilicity, and ability to form hydrogen bonds, which are critical factors for biological activity and drug-like properties.

Caption: Potential applications of thiourea derivatives in drug development.

Safety and Handling

Specific safety data for this compound is not available. However, based on the data for the parent compound, thiourea, the following precautions should be considered. Thiourea is classified as harmful if swallowed and is suspected of causing cancer and damaging fertility or the unborn child. It is also toxic to aquatic life with long-lasting effects.

Recommended Handling Procedures:

-

Work in a well-ventilated area, preferably under a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

-

Avoid inhalation of dust or fumes.

-

Prevent contact with skin and eyes.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly closed container in a cool, dry place.

Conclusion

This compound is a thiourea derivative with a straightforward synthetic route. While specific data on its physicochemical properties and biological activity are limited, the extensive research on related thiourea compounds suggests its potential as a scaffold for the development of new therapeutic agents. Further research is warranted to fully characterize this compound and explore its potential applications in medicinal chemistry and other scientific fields. Researchers should proceed with appropriate safety precautions based on the known hazards of the thiourea class of compounds.

References

- 1. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 2. PubChemLite - this compound (C5H12N2O2S) [pubchemlite.lcsb.uni.lu]

- 3. sciforum.net [sciforum.net]

- 4. chemrevlett.com [chemrevlett.com]

- 5. Synthesis, characterization, and crystal structures of N,N′-bis(2-dialkylaminophenyl)thioureas - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and cytotoxic evaluation of thiourea and N-bis-benzothiazole derivatives: a novel class of cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Investigation of Newly Synthesized Bis-Acyl-Thiourea Derivatives of 4-Nitrobenzene-1,2-Diamine for Their DNA Binding, Urease Inhibition, and Anti-Brain-Tumor Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to the Prospective Synthesis of 1,3-bis(methoxymethyl)thiourea

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiourea and its derivatives are a class of compounds with significant interest in medicinal chemistry and drug development due to their wide range of biological activities. The introduction of specific substituents on the nitrogen atoms can modulate their physicochemical properties and biological targets. The target molecule, 1,3-bis(methoxymethyl)thiourea, incorporates methoxymethyl groups, which can influence its hydrogen bonding capacity, solubility, and metabolic stability. This guide provides a theoretically sound and detailed roadmap for its synthesis.

Proposed Synthesis Pathway

The proposed synthesis of 1,3-bis(methoxymethyl)thiourea is envisioned as a two-step process. The first step involves the synthesis of the key intermediate, N-(methoxymethyl)amine. A reliable method for the synthesis of primary amines is the Gabriel synthesis, which is adapted here to avoid polyalkylation. The second step is the formation of the symmetrical thiourea by reacting the amine precursor with a suitable thiocarbonyl source, such as carbon disulfide.

Step 1: Synthesis of N-(methoxymethyl)amine

This step focuses on the N-alkylation of potassium phthalimide with methoxymethyl chloride, followed by the liberation of the primary amine via hydrazinolysis.

Experimental Protocol:

-

N-Alkylation of Potassium Phthalimide:

-

To a stirred solution of potassium phthalimide (1.0 equivalent) in anhydrous N,N-dimethylformamide (DMF), add methoxymethyl chloride (1.05 equivalents) dropwise at room temperature.

-

Heat the reaction mixture to 60-70 °C and stir for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and pour it into ice-cold water.

-

Filter the resulting precipitate (N-(methoxymethyl)phthalimide), wash with cold water, and dry under vacuum.

-

-

Hydrazinolysis of N-(methoxymethyl)phthalimide:

-

Suspend the dried N-(methoxymethyl)phthalimide (1.0 equivalent) in ethanol in a round-bottom flask.

-

Add hydrazine hydrate (1.2 equivalents) to the suspension.

-

Reflux the mixture for 2-4 hours, during which a precipitate of phthalhydrazide will form.

-

Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid to precipitate any remaining phthalhydrazide.

-

Filter off the precipitate and wash it with ethanol.

-

Concentrate the filtrate under reduced pressure to obtain the crude N-(methoxymethyl)amine hydrochloride salt.

-

The free amine can be obtained by neutralization with a suitable base and subsequent extraction, or the hydrochloride salt can be used directly in the next step with the addition of a base.

-

Step 2: Synthesis of 1,3-bis(methoxymethyl)thiourea

This step involves the reaction of two equivalents of N-(methoxymethyl)amine with one equivalent of carbon disulfide. Symmetrical N,N'-disubstituted thioureas are commonly prepared by reacting a primary amine with carbon disulfide.[1][2][3][4]

Experimental Protocol:

-

To a solution of N-(methoxymethyl)amine (2.0 equivalents), obtained in the previous step, in ethanol, add carbon disulfide (1.0 equivalent) dropwise at 0-5 °C with vigorous stirring.

-

If starting from the hydrochloride salt of the amine, add a suitable base, such as triethylamine (2.2 equivalents), to the reaction mixture prior to the addition of carbon disulfide.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by TLC.

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure 1,3-bis(methoxymethyl)thiourea.

Quantitative Data Summary

The following table summarizes the hypothetical quantitative data for the proposed synthesis of 1,3-bis(methoxymethyl)thiourea, assuming a starting scale of 10 mmol of potassium phthalimide.

| Compound | Molar Mass ( g/mol ) | Step | Role | Equivalents | Amount (mmol) | Mass/Volume | Expected Yield |

| Potassium Phthalimide | 185.22 | 1 | Starting Material | 1.0 | 10 | 1.85 g | - |

| Methoxymethyl Chloride | 80.51 | 1 | Reagent | 1.05 | 10.5 | ~0.76 mL | - |

| N-(methoxymethyl)phthalimide | 191.18 | 1 | Intermediate | - | - | - | 85-95% |

| Hydrazine Hydrate | 50.06 | 1 | Reagent | 1.2 | 12 | ~0.6 mL | - |

| N-(methoxymethyl)amine | 61.08 | 1 | Product/Starting Material | - | - | - | 70-85% |

| Carbon Disulfide | 76.14 | 2 | Reagent | 0.5 (per amine) | 5 | ~0.3 mL | - |

| 1,3-bis(methoxymethyl)thiourea | 164.24 | 2 | Final Product | - | - | - | 60-80% |

Visualization of the Synthesis Pathway

The following diagram illustrates the proposed two-step synthesis of 1,3-bis(methoxymethyl)thiourea.

Caption: Proposed two-step synthesis of 1,3-bis(methoxymethyl)thiourea.

Disclaimer: The experimental protocols and quantitative data presented in this guide are prospective and based on established chemical principles and analogous reactions. Actual experimental conditions may require optimization. Standard laboratory safety precautions should be followed at all times.

References

N,N'-Bis(methoxymethyl)thiourea CAS number 51872-26-5

An In-depth Technical Guide to N,N'-Bis(methoxymethyl)thiourea (CAS: 51872-26-5)

A comprehensive resource for researchers, scientists, and drug development professionals exploring the chemical properties, synthesis, and potential applications of this compound.

Chemical Identity and Properties

This compound is a symmetrically substituted thiourea derivative. The presence of methoxymethyl groups on both nitrogen atoms imparts unique reactivity and solubility characteristics to the molecule, making it a valuable intermediate in organic synthesis.

Table 1: Physicochemical Properties of this compound [1]

| Property | Value |

| CAS Number | 51872-26-5 |

| Molecular Formula | C5H12N2O2S |

| Molecular Weight | 164.23 g/mol |

| Appearance | White crystalline solid (typical for thiourea derivatives)[2] |

| Melting Point | Data not available |

| Boiling Point | Data not available |

| Solubility | Expected to be soluble in organic solvents like DMF[2] |

| Density | Data not available |

Synthesis and Spectroscopic Characterization

General Experimental Protocol for Synthesis of N,N'-Disubstituted Thioureas (Adapted from a similar synthesis) [2]

-

Dissolve thiourea in ethanol.

-

Add the corresponding methoxy-containing reactant in a suitable stoichiometric ratio.

-

Add a few drops of a basic solution (e.g., 10% NaOH) to adjust the pH and catalyze the reaction.

-

Stir the reaction mixture at room temperature or with gentle heating.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to induce crystallization of the product.

-

Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent to obtain the pure compound.

Spectroscopic Data:

Specific spectroscopic data for this compound is not available in the searched literature. However, the expected spectral characteristics can be predicted based on the analysis of related thiourea derivatives.

-

¹H NMR: The proton NMR spectrum is expected to show signals for the methoxy protons (CH₃O-) and the methylene protons (-CH₂-). The chemical shifts and coupling patterns would be informative for structural confirmation.

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for the methoxy carbon, the methylene carbon, and the thiocarbonyl carbon (C=S).

-

FT-IR: The infrared spectrum is anticipated to exhibit characteristic absorption bands for N-H stretching (if any residual), C-H stretching of the methoxymethyl groups, C-N stretching, and the C=S stretching vibration, which typically appears in the region of 1050-1200 cm⁻¹[3].

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak and fragmentation patterns corresponding to the loss of methoxymethyl groups and other characteristic fragments.

Applications in Organic Synthesis

This compound serves as a versatile building block in organic synthesis, particularly in the construction of heterocyclic compounds. It has been utilized in catalytic cycloaminomethylation reactions with ureas and thioureas to synthesize various nitrogen and sulfur-containing heterocycles. These reactions often employ catalysts such as samarium(III) chloride (SmCl₃·6H₂O)[4].

Experimental Protocol for the Synthesis of 5-Alkyl-1,3,5-triazinane-2-thiones using a Thiourea Derivative [4]

-

To a solution of the N,N-bis(methoxymethyl)alkanamine in a suitable solvent (e.g., a mixture of CHCl₃ and EtOH), add thiourea.

-

Add a catalytic amount of SmCl₃·6H₂O to the reaction mixture.

-

Heat the mixture at a specified temperature (e.g., 80 °C) for a defined period (e.g., 2.5 hours).

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the resulting residue by column chromatography on silica gel to isolate the desired 5-alkyl-1,3,5-triazinane-2-thione product.

Logical Workflow for Synthesis of Heterocycles

Caption: Synthetic workflow for heterocycle synthesis.

Biological Activity and Potential in Drug Development

While specific biological data for this compound is not documented in the reviewed literature, the broader class of thiourea derivatives has garnered significant attention in medicinal chemistry due to their diverse pharmacological activities[5]. Thiourea-containing compounds have been investigated for their potential as anticancer, antibacterial, antifungal, and antiviral agents[5].

The mechanism of action for many biologically active thiourea derivatives involves their ability to interact with various biological targets, including enzymes and receptors. For instance, some thiourea derivatives have shown inhibitory activity against enzymes like urease[6]. The structural features of this compound, with its flexible methoxymethyl side chains, could allow for specific interactions within the binding pockets of biological macromolecules.

Given the precedent set by other thiourea compounds, this compound represents a scaffold that could be further explored for potential therapeutic applications. Future research could involve screening this compound against various biological targets to uncover any latent pharmacological activity.

Potential Drug Development Workflow

Caption: A potential workflow for drug development.

Safety and Toxicology

Specific toxicological data for this compound is not available. However, data for the parent compound, thiourea, indicates that it can be harmful if swallowed and may cause skin irritation[7]. It is also suspected of causing cancer and damage to the unborn child[7]. Therefore, this compound should be handled with appropriate safety precautions in a laboratory setting. This includes the use of personal protective equipment such as gloves, safety glasses, and a lab coat. All handling should be performed in a well-ventilated fume hood.

Conclusion

This compound is a chemical compound with established utility as a synthetic intermediate, particularly in the formation of heterocyclic structures. While its own biological properties have not been extensively investigated, the broader family of thiourea derivatives exhibits a wide range of pharmacological activities, suggesting that this compound could be a valuable scaffold for future drug discovery efforts. Further research is warranted to fully elucidate its physicochemical properties, spectroscopic characteristics, and to explore its potential as a biologically active agent.

References

- 1. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 2. chemrevlett.com [chemrevlett.com]

- 3. ukm.edu.my [ukm.edu.my]

- 4. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]

- 5. mdpi.com [mdpi.com]

- 6. Investigation of Newly Synthesized Bis-Acyl-Thiourea Derivatives of 4-Nitrobenzene-1,2-Diamine for Their DNA Binding, Urease Inhibition, and Anti-Brain-Tumor Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. carlroth.com [carlroth.com]

Physical and chemical properties of N,N'-Bis(methoxymethyl)thiourea

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N'-Bis(methoxymethyl)thiourea is a derivative of thiourea, a versatile class of organic compounds with significant applications in medicinal chemistry and drug discovery. Thiourea and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, its synthesis, and a summary of the broader biological context of thiourea derivatives.

Core Physical and Chemical Properties

A summary of the key physical and chemical identifiers for this compound is presented in the table below. The compound is described as a resinous substance, which may account for the absence of a distinct melting point in the available literature. Further experimental studies are required to determine its boiling point and detailed solubility characteristics.

| Property | Value | Source |

| IUPAC Name | 1,3-bis(methoxymethyl)thiourea | PubChemLite[1] |

| Synonyms | This compound | EPA SRS[2] |

| CAS Number | 51872-26-5 | EPA SRS[2] |

| Molecular Formula | C₅H₁₂N₂O₂S | EPA SRS[2] |

| Molecular Weight | 164.23 g/mol | EPA SRS[2] |

| Physical State | Resinous substance | Sciforum[3] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Soluble in polar protic and aprotic organic solvents; insoluble in non-polar solvents (general for thiourea). Specific data for this compound is not available. | Inchem.org[4] |

Spectral Data

¹H NMR Spectroscopy

The proton nuclear magnetic resonance (¹H NMR) spectrum of this compound has been reported with the following chemical shifts (δ) in parts per million (ppm):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 8.35 | broad singlet | 2H | NH |

| 4.84 | broad singlet | 4H | HNCH₂O |

| 3.17 | broad singlet | 6H | OCH₃ |

Source: Sciforum[3]

¹³C NMR and Infrared Spectroscopy

Detailed experimental data for the ¹³C NMR and a full Infrared (IR) spectrum for this compound are not currently available in the public domain. General characteristic IR absorptions for thiourea derivatives include N-H stretching, C=S stretching, and C-N stretching vibrations. Further experimental analysis is necessary to fully characterize the spectral properties of this specific compound.

Experimental Protocols

Synthesis of this compound

A reported method for the synthesis of this compound involves the aminomethylation of thiourea.[3]

Reaction Scheme:

Synthesis of this compound.

Procedure:

-

Combine thiourea (10 mmol), paraformaldehyde (25 mmol), and methanol (250 mmol).

-

Stir the mixture for 8 hours at a temperature of approximately 70°C.

-

Remove the solvent to obtain this compound as a resinous substance with a reported yield of 91%.[3]

Purification:

The crude product can be purified by removing the solvent. Further purification techniques such as column chromatography may be applicable, although specific details for this compound are not provided in the available literature.

Biological Activity and Signaling Pathways of Thiourea Derivatives

General Mechanism of Action

The biological effects of thiourea derivatives are often attributed to their ability to interact with various biological targets. The proposed mechanisms of action include:

-

Enzyme Inhibition: Certain thiourea derivatives are known to inhibit specific enzymes. For example, some act as antithyroid agents by inhibiting thyroid peroxidase.[5]

-

Interaction with Proteins and DNA: The thiourea functional group can form hydrogen bonds and coordinate with metal ions, enabling interaction with proteins and DNA.[6]

General mechanisms of action for thiourea derivatives.

Applications in Drug Development

Thiourea derivatives have been investigated for a variety of therapeutic applications, including:

-

Antimicrobial Agents: Many thiourea compounds have demonstrated activity against bacteria and fungi.[6]

-

Anticancer Agents: Research has shown that some thiourea derivatives can inhibit the growth of cancer cells.[7]

-

Antiviral Agents: Certain derivatives have shown promise as antiviral compounds.[8]

The diverse biological activities of thiourea derivatives make them a valuable scaffold for the design and development of new therapeutic agents. Further research into the specific properties and biological effects of this compound is warranted to explore its potential in drug discovery.

General workflow for thiourea derivatives in drug discovery.

Conclusion

This compound is a thiourea derivative for which basic chemical identity and a method of synthesis have been established. However, a comprehensive understanding of its physical and chemical properties, as well as its biological activity, remains incomplete. The rich history of thiourea derivatives in medicinal chemistry suggests that further investigation into this compound could reveal novel therapeutic potential. This guide serves as a foundational resource for researchers and professionals in the field, highlighting the current state of knowledge and identifying areas for future research.

References

- 1. ukm.edu.my [ukm.edu.my]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis, characterization, and crystal structures of N,N′-bis(2-dialkylaminophenyl)thioureas - PMC [pmc.ncbi.nlm.nih.gov]

- 4. research-information.bris.ac.uk [research-information.bris.ac.uk]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of N,N'-Bis(methoxymethyl)thiourea: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N'-Bis(methoxymethyl)thiourea is a derivative of thiourea featuring methoxymethyl substituents on both nitrogen atoms. Thiourea and its derivatives are a versatile class of compounds with applications in organic synthesis, materials science, and medicinal chemistry. The presence of the thiocarbonyl group and the N-H protons allows for diverse chemical transformations and interactions, including hydrogen bonding and coordination with metal ions. Understanding the spectroscopic and synthetic characteristics of this compound is crucial for its potential application in various scientific domains.

Predicted Spectroscopic Data

Due to the absence of experimentally obtained spectra in publicly accessible literature and databases, the following tables summarize the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for this compound. These predictions are based on the analysis of spectroscopic data for structurally related thiourea derivatives.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| Protons | |||

| -CH₃ | 3.3 - 3.5 | Singlet | O-CH ₃ |

| -CH₂- | 4.8 - 5.2 | Triplet (due to coupling with N-H) | N-CH ₂-O |

| N-H | 7.0 - 8.5 | Broad Singlet | N-H |

| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | Assignment | |

| Carbons | |||

| -CH₃ | 55 - 60 | O-C H₃ | |

| -CH₂- | 75 - 85 | N-C H₂-O | |

| C=S | 180 - 185 | C =S |

Disclaimer: The chemical shifts presented are estimations and may vary depending on the solvent and other experimental conditions.

Table 2: Predicted IR Absorption Frequencies for this compound

| Functional Group | Predicted Absorption Frequency (cm⁻¹) | Intensity | Vibration Mode |

| N-H | 3200 - 3400 | Medium - Strong | Stretching |

| C-H (sp³) | 2850 - 3000 | Medium | Stretching |

| C=S | 1200 - 1350 | Medium - Strong | Stretching |

| C-O | 1000 - 1200 | Strong | Stretching |

| C-N | 1350 - 1450 | Medium | Stretching |

Experimental Protocols

A plausible synthetic route for this compound can be adapted from general methods for the synthesis of N,N'-disubstituted thioureas. A common approach involves the reaction of an isothiocyanate with an amine. However, for a symmetrical bis-substituted thiourea like the target compound, a one-pot reaction from thiourea and two equivalents of an aminomethylating agent is a feasible strategy.

Proposed Synthesis of this compound:

A mixture of thiourea (1 equivalent), formaldehyde (2 equivalents, as an aqueous solution or paraformaldehyde), and methanol (as solvent and reactant) is heated in the presence of a suitable acid or base catalyst. The reaction proceeds via the formation of N-hydroxymethylthiourea intermediates, which are subsequently etherified by methanol to yield the desired this compound.

Reaction Scheme:

Purification:

The crude product can be purified by recrystallization from an appropriate solvent system, such as ethanol/water or ethyl acetate/hexanes, to obtain the pure this compound.

Characterization:

The structure and purity of the synthesized compound would be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and IR spectroscopy, as well as elemental analysis.

Workflow Visualization

The following diagram illustrates a general experimental workflow for the synthesis and characterization of a substituted thiourea derivative.

Caption: General experimental workflow for the synthesis and characterization of a substituted thiourea.

Conclusion

While specific experimental spectroscopic data for this compound remains elusive in the current body of scientific literature, this guide provides a foundational understanding of its expected characteristics. The predicted NMR and IR data, along with a plausible synthetic protocol, offer a starting point for researchers interested in the synthesis and application of this compound. Further experimental work is necessary to validate these predictions and fully elucidate the properties of this compound.

Molecular weight and formula of N,N'-Bis(methoxymethyl)thiourea

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N'-Bis(methoxymethyl)thiourea is a symmetrically substituted thiourea derivative. The thiourea functional group is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1][2][3] This technical guide provides a comprehensive overview of the core molecular properties, a plausible synthetic route, and the broader context of thiourea derivatives in drug development. While specific experimental data for this particular compound is limited in publicly accessible literature, this guide consolidates available information and provides predictive data based on analogous structures.

Core Molecular Data

The fundamental molecular properties of this compound are summarized below. This data is essential for its identification and use in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C5H12N2O2S | [4][5] |

| Molecular Weight | 164.23 g/mol | [4] |

| CAS Number | 51872-26-5 | [4] |

| Canonical SMILES | COCNC(=S)NCOC | [5] |

| InChIKey | HMIFTYSOZMSIFK-UHFFFAOYSA-N | [5] |

Predicted Mass Spectrometry Data

Predicted mass-to-charge ratios (m/z) for various adducts of this compound are useful for its characterization by mass spectrometry.

| Adduct | Predicted m/z |

| [M+H]+ | 165.06923 |

| [M+Na]+ | 187.05117 |

| [M+K]+ | 203.02511 |

| [M+NH4]+ | 182.09577 |

| [M-H]- | 163.05467 |

| (Data predicted and sourced from PubChemLite)[5] |

Experimental Protocols

Synthesis of this compound

A plausible and efficient method for the synthesis of this compound is via the aminomethylation of thiourea using formaldehyde (in the form of paraformaldehyde) and methanol.[6] This reaction is analogous to the synthesis of other N-alkoxymethyl ureas and thioureas.

Materials:

-

Thiourea

-

Paraformaldehyde

-

Methanol (reagent grade)

-

Anhydrous conditions

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend thiourea (1 equivalent) in an excess of methanol.

-

Add paraformaldehyde (at least 2 equivalents) to the suspension.

-

Heat the reaction mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, the excess methanol can be removed under reduced pressure.

-

The resulting crude product can be purified by recrystallization or column chromatography to yield this compound.

Predicted Spectroscopic Data

| Spectroscopy | Functional Group | Expected Chemical Shift / Wavenumber |

| ¹H NMR | O-CH₃ | ~3.3 - 3.5 ppm (singlet) |

| N-CH₂-O | ~4.8 - 5.2 ppm (doublet, coupled to N-H) | |

| N-H | ~7.0 - 8.5 ppm (broad triplet, coupled to CH₂) | |

| ¹³C NMR | O-CH₃ | ~55 - 60 ppm |

| N-CH₂-O | ~70 - 75 ppm | |

| C=S | ~180 - 185 ppm | |

| IR Spectroscopy | N-H stretch | ~3200 - 3400 cm⁻¹ |

| C-H stretch | ~2800 - 3000 cm⁻¹ | |

| C=S stretch | ~1050 - 1250 cm⁻¹ | |

| C-O stretch | ~1000 - 1100 cm⁻¹ |

Visualized Experimental Workflow

The following diagram illustrates the synthetic pathway for this compound.

Caption: Synthetic workflow for this compound.

Role in Drug Development and Research

Thiourea and its derivatives are a significant class of compounds in medicinal chemistry due to their wide spectrum of biological activities.[1][9] These activities include anticancer, antibacterial, antifungal, antiviral, and anti-inflammatory properties.[2][3] The biological activity is often attributed to the ability of the thiourea moiety to form hydrogen bonds with biological targets and to chelate metal ions.[7]

-

Anticancer Activity: Many thiourea derivatives have been investigated for their potential as anticancer agents.[3] They have been shown to inhibit various enzymes and signaling pathways involved in cancer progression.[1]

-

Antimicrobial Agents: The thiourea scaffold is present in a number of compounds with potent antibacterial and antifungal activities.[2]

-

Enzyme Inhibition: The sulfur and nitrogen atoms in the thiourea core can act as binding sites for various enzymes, leading to their inhibition.[3]

-

Catalysis: In organic synthesis, certain thiourea derivatives are utilized as organocatalysts, highlighting their utility in the preparation of complex molecules.[10]

While the specific biological activities and potential applications of this compound in drug development are not extensively documented, its structure suggests that it could be a valuable intermediate in the synthesis of more complex thiourea derivatives or could be explored for its own biological properties. The methoxymethyl groups may influence its solubility and ability to act as a hydrogen bond donor or acceptor, potentially modulating its interaction with biological targets. Further research is warranted to fully elucidate the pharmacological profile of this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biointerfaceresearch.com [biointerfaceresearch.com]

- 4. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 5. PubChemLite - this compound (C5H12N2O2S) [pubchemlite.lcsb.uni.lu]

- 6. researchgate.net [researchgate.net]

- 7. chemrevlett.com [chemrevlett.com]

- 8. Synthesis, characterization, and crystal structures of N,N′-bis(2-dialkylaminophenyl)thioureas - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: a privileged motif for catalyst development - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide on the Tautomeric Forms of Substituted Thiourea Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tautomeric forms of substituted thiourea derivatives, focusing on the thione-thiol equilibrium. It covers synthetic methodologies, detailed experimental protocols for characterization, and computational approaches for studying this phenomenon. Quantitative data on tautomeric equilibria are presented in structured tables, and key workflows are visualized using diagrams to facilitate understanding.

Introduction to Tautomerism in Substituted Thioureas

Thiourea derivatives are a versatile class of organic compounds with significant applications in medicinal chemistry, catalysis, and materials science. A key feature of their chemistry is the existence of tautomeric forms, primarily the thione and thiol isomers. The thione form contains a carbon-sulfur double bond (C=S), while the thiol form (or isothiourea) possesses a carbon-nitrogen double bond (C=N) and a sulfur-hydrogen single bond (S-H). The equilibrium between these two forms is influenced by various factors, including the nature of the substituents, the solvent, and temperature.[1][2] Understanding and controlling this tautomeric equilibrium is crucial for drug design and the development of new catalysts, as the different tautomers can exhibit distinct biological activities and chemical reactivities. In aqueous solutions, the thione form is generally predominant for the parent thiourea.[1]

The general equilibrium between the thione and thiol tautomers of a monosubstituted thiourea is depicted below:

Synthesis of Substituted Thiourea Derivatives

The synthesis of substituted thiourea derivatives can be achieved through several methods. A common and efficient approach involves the reaction of primary amines with carbon disulfide in an aqueous medium, which avoids the use of toxic reagents like isothiocyanates or thiophosgene.[3] Another widely used method is the condensation of primary or secondary amines with isothiocyanates. The general synthetic scheme starting from an amine and an isothiocyanate is a straightforward and high-yielding route to N,N'-disubstituted thioureas.

A general reaction scheme for the synthesis of an N,N'-disubstituted thiourea is as follows:

Quantitative Analysis of Tautomeric Equilibrium

The position of the thione-thiol equilibrium is highly dependent on the electronic and steric nature of the substituents on the nitrogen atoms. Electron-withdrawing groups tend to favor the thiol form by increasing the acidity of the N-H protons, while electron-donating groups generally favor the thione form. The equilibrium constant (KT = [thiol]/[thione]) provides a quantitative measure of the relative stability of the two tautomers.

| Compound | Solvent | Method | KT | Predominant Form | Reference |

| Thioacetamide | Aqueous H₂SO₄ | Basicity | 2.5 x 10⁻⁹ | Thione | [4] |

| N-Methylthioacetamide | Aqueous H₂SO₄ | Basicity | 2.5 x 10⁻¹⁰ | Thione | [4] |

| Thiobenzamide | Aqueous H₂SO₄ | Basicity | 5.0 x 10⁻⁹ | Thione | [4] |

| N-Methylthiobenzamide | Aqueous H₂SO₄ | Basicity | 1.3 x 10⁻⁹ | Thione | [4] |

| 4-amino-5-(4-nitrophenyl)-1,2,4-triazole-3-thione | DMSO | HPLC-MS | 0.028 | Thione | [5] |

| 4-amino-5-(4-nitrophenyl)-1,2,4-triazole-3-thione | DMSO + NaHCO₃ | HPLC-MS | 0.058 | Thione | [5] |

Table 1: Tautomeric Equilibrium Constants for Selected Thiourea Derivatives and Analogs.

Experimental Protocols for Tautomer Characterization

The characterization of tautomeric forms of substituted thioureas relies on a combination of spectroscopic and crystallographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying tautomeric equilibria in solution.[6] By analyzing the chemical shifts and integration of signals corresponding to each tautomer, the relative populations can be determined.[7] Both ¹H and ¹³C NMR are valuable, with the chemical shift of the carbon atom in the C=S group being particularly informative (typically δ > 180 ppm in the thione form).

Detailed Protocol for ¹H NMR Analysis:

-

Sample Preparation:

-

Dissolve an accurately weighed sample (typically 5-10 mg) of the substituted thiourea derivative in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, 0.5-0.7 mL) in an NMR tube. The choice of solvent is critical as it can influence the tautomeric equilibrium.[8]

-

Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.

-

-

NMR Data Acquisition:

-

Acquire a ¹H NMR spectrum on a spectrometer (e.g., 400 or 600 MHz).

-

Typical acquisition parameters:

-

Pulse sequence: Standard single pulse (zg30).

-

Number of scans: 16-64 (depending on concentration).

-

Relaxation delay (d1): 1-5 seconds.

-

Acquisition time (aq): 2-4 seconds.

-

Temperature: Record the spectrum at a constant, known temperature (e.g., 298 K), as temperature can affect the equilibrium.

-

-

-

Data Analysis:

-

Process the spectrum (Fourier transform, phase correction, baseline correction).

-

Identify distinct signals corresponding to the thione and thiol tautomers. Key signals to monitor include N-H protons, S-H protons (if observable), and protons on substituents adjacent to the thiourea core.

-

Carefully integrate the signals corresponding to each tautomer.

-

Calculate the molar ratio of the tautomers from the integral values. For example, if a proton signal for the thione form has an integral Ithione and a corresponding signal for the thiol form has an integral Ithiol, the ratio is Ithiol / Ithione.

-

The equilibrium constant KT can be calculated as [thiol]/[thione].

-

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous structural information in the solid state, allowing for the direct observation of which tautomeric form is present.[9][10] It provides precise bond lengths and angles, which can definitively distinguish between a C=S double bond and a C-S single bond.

Detailed Protocol for X-ray Crystallography:

-

Crystal Growth:

-

Grow single crystals of the substituted thiourea derivative suitable for X-ray diffraction (typically 0.1-0.3 mm in each dimension).

-

Common crystallization techniques include slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a hot, saturated solution.

-

Screen various solvents and solvent mixtures to find optimal crystallization conditions.

-

-

Data Collection:

-

Mount a suitable crystal on a goniometer head of a single-crystal X-ray diffractometer.[11]

-

Cool the crystal to a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations and potential radiation damage.

-

Collect diffraction data using monochromatic X-rays (e.g., Mo Kα or Cu Kα radiation).

-

A typical data collection strategy involves multiple scans (e.g., ω and φ scans) to cover a significant portion of the reciprocal space.

-

-

Structure Solution and Refinement:

-

Process the raw diffraction data (integration, scaling, and absorption correction) using appropriate software (e.g., CrysAlisPro, XDS).

-

Solve the crystal structure using direct methods or Patterson methods (e.g., using SHELXT).

-

Refine the structural model against the experimental data using full-matrix least-squares on F² (e.g., using SHELXL).

-

Locate and refine all non-hydrogen atoms anisotropically. Hydrogen atoms are typically located in the difference Fourier map and refined isotropically or placed in calculated positions.

-

The final refined structure will provide the precise atomic coordinates, allowing for the determination of the tautomeric form present in the crystal.

-

Computational Chemistry

Density Functional Theory (DFT) is a widely used computational method to investigate the relative stabilities of tautomers.[12][13] By calculating the electronic energies of the optimized geometries of the thione and thiol forms, their relative stability in the gas phase or in different solvents (using continuum solvent models) can be predicted.[14]

Detailed Protocol for DFT Calculations:

-

Structure Preparation:

-

Build the 3D structures of the thione and thiol tautomers of the substituted thiourea derivative using a molecular modeling program (e.g., GaussView, Avogadro).

-

-

Geometry Optimization:

-

Perform geometry optimization for each tautomer using a DFT functional and basis set (e.g., B3LYP/6-31G(d)). This step finds the lowest energy conformation for each tautomer.

-

-

Frequency Calculation:

-

Perform a vibrational frequency calculation at the same level of theory as the optimization. This confirms that the optimized structure is a true minimum on the potential energy surface (no imaginary frequencies) and provides the zero-point vibrational energy (ZPVE) and thermal corrections.

-

-

Single-Point Energy Calculation (Optional but Recommended):

-

To obtain more accurate energies, perform a single-point energy calculation on the optimized geometries using a higher level of theory or a larger basis set (e.g., B3LYP/6-311+G(d,p) or a composite method).[15]

-

-

Solvation Effects:

-

To model the effect of a solvent, repeat the optimization and frequency calculations or perform single-point energy calculations using a continuum solvation model such as the Polarizable Continuum Model (PCM).[16]

-

-

Energy Analysis:

-

Calculate the relative free energy (ΔG) between the tautomers by combining the electronic energy, ZPVE, thermal corrections, and solvation energy.

-

The tautomer with the lower free energy is predicted to be the more stable form.

-

-

Population Analysis:

-

The equilibrium constant (KT) can be calculated from the difference in Gibbs free energy (ΔG) using the equation: KT = exp(-ΔG/RT), where R is the gas constant and T is the temperature.

-

The percentage population of each tautomer can then be determined.

-

Conclusion

The tautomerism of substituted thiourea derivatives is a fundamental aspect of their chemistry with significant implications for their application in drug discovery and catalysis. The thione-thiol equilibrium is delicately balanced and can be influenced by substituents and the surrounding environment. A combination of advanced spectroscopic techniques, X-ray crystallography, and computational chemistry provides a powerful toolkit for the detailed investigation of these tautomeric forms. This guide has provided an overview of the key synthetic methods and detailed protocols for the characterization and computational analysis of thiourea tautomers, which will be of value to researchers in the field.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. scispace.com [scispace.com]

- 5. jocpr.com [jocpr.com]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. NMR blog - β-Diketone tautomerization ratio determined via 60 MHz benchtop NMR — Nanalysis [nanalysis.com]

- 8. Solvent induced enhancement of enantiomeric excess: a case study of the Henry reaction with cinchona thiourea as the catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Theoretical and experimental investigation of thiourea derivatives: synthesis, crystal structure, in-silico and in-vitro biological evaluation | Bulletin of the Chemical Society of Ethiopia [ajol.info]

- 11. dc.etsu.edu [dc.etsu.edu]

- 12. researchgate.net [researchgate.net]

- 13. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.rsc.org [pubs.rsc.org]

- 16. Solvent Influence on Absorption Spectra and Tautomeric Equilibria of Symmetric Azomethine‐Functionalized Derivatives: Structural Elucidation and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Health and Safety Data for N,N'-Bis(methoxymethyl)thiourea

Disclaimer: No specific health and safety data for N,N'-Bis(methoxymethyl)thiourea (CAS No. 51872-26-5) is publicly available in the reviewed literature and safety data repositories. The following information is based on the closely related parent compound, Thiourea (CAS No. 62-56-6) , and should be used as a preliminary guide for risk assessment and safety procedures. The toxicological properties of this compound may differ from those of thiourea. It is imperative that this compound is handled with extreme caution, assuming it may have significant health hazards, until specific data becomes available.

Executive Summary

This technical guide provides a comprehensive overview of the available health and safety information for thiourea, serving as a surrogate for this compound. Thiourea is classified as harmful if swallowed, is a suspected carcinogen, and is suspected of damaging fertility or the unborn child. It can cause skin irritation and may provoke an allergic skin reaction. The primary mechanism of chronic toxicity for thiourea and related compounds is the inhibition of the thyroid peroxidase enzyme, leading to disruption of thyroid hormone synthesis. This document outlines the known toxicological data, physical and chemical properties, and provides standardized experimental protocols for key safety assessments.

Physical and Chemical Properties of Thiourea

The physical and chemical properties of a substance are crucial for understanding its potential for exposure and its behavior in various environments.

| Property | Value | Reference |

| Molecular Formula | CH₄N₂S | --INVALID-LINK-- |

| Molecular Weight | 76.12 g/mol | --INVALID-LINK-- |

| Appearance | White or off-white crystals or powder | --INVALID-LINK-- |

| Melting Point | 176 - 178 °C | --INVALID-LINK-- |

| Solubility in Water | 137 g/L at 20 °C | --INVALID-LINK-- |

| log Pow (Octanol/Water Partition Coefficient) | -0.92 at 20 °C | --INVALID-LINK-- |

Toxicological Data for Thiourea

The following tables summarize the key toxicological data for thiourea.

Acute Toxicity

| Endpoint | Species | Route | Value | Classification |

| LD50 | Rat | Oral | 125 mg/kg | Harmful if swallowed[1] |

| LD50 | Rabbit | Dermal | >2800 mg/kg bw | Not classified |

| LC50 | Rat | Inhalation | >195 mg/m³ (4 h) | Not classified[2] |

Skin and Eye Irritation

| Endpoint | Species | Result | Classification |

| Skin Irritation | Rabbit | Irritating | Causes skin irritation[1] |

| Eye Irritation | Rabbit | Slight irritation | May cause slight eye irritation[2] |

Sensitization

| Endpoint | Species | Result | Classification |

| Skin Sensitization | Guinea Pig | Not sensitizing | May cause an allergic skin reaction in humans[1][2] |

Carcinogenicity, Mutagenicity, and Reproductive Toxicity

| Endpoint | Result | Classification |

| Carcinogenicity | Sufficient evidence in experimental animals | Suspected of causing cancer[3] |

| Mutagenicity | Unlikely to be a genotoxic carcinogen | Not classified as a germ cell mutagen |

| Reproductive Toxicity | Evidence of adverse effects on fertility and development in animal studies | Suspected of damaging fertility or the unborn child[1] |

Experimental Protocols

The following are summaries of standard OECD guidelines for key toxicological studies. These protocols would be appropriate for the evaluation of this compound.

Acute Oral Toxicity (OECD 401)

-

Principle: The test substance is administered in a single dose by gavage to fasted experimental animals (typically rats).[4] Several dose groups are used with a single dose per group.[4]

-

Procedure:

-

Healthy, young adult rats are acclimatized to laboratory conditions for at least 5 days.[4]

-

The test substance is dissolved or suspended in a suitable vehicle (water is preferred).[4]

-

The substance is administered orally by gavage in graduated doses to several groups of animals.[4]

-

Animals are observed for mortality, clinical signs, and body weight changes for up to 14 days.

-

A full necropsy is performed on all animals at the end of the study.[4]

-

-

Endpoint: The LD50 (the statistically derived single dose that can be expected to cause death in 50% of the animals) is calculated.[4]

Acute Dermal Irritation/Corrosion (OECD 404)

-

Principle: The test substance is applied in a single dose to the shaved skin of an experimental animal (typically a rabbit).[5] The untreated skin serves as a control.[5]

-

Procedure:

-

A small area of the rabbit's dorsal skin is clipped free of fur.

-

0.5 mL of a liquid or 0.5 g of a solid test substance is applied to a small area of skin and covered with a gauze patch.[5]

-

The exposure period is 4 hours.[5]

-

After exposure, the patch and residual test substance are removed.

-

The skin is examined for erythema and edema at 1, 24, 48, and 72 hours, and up to 14 days after application.[5]

-

-

Endpoint: The degree of skin reaction is scored and the substance is classified based on the severity and reversibility of the observed effects.[5]

Acute Eye Irritation/Corrosion (OECD 405)

-

Principle: A single dose of the test substance is applied to the conjunctival sac of one eye of an experimental animal (typically a rabbit).[6][7] The untreated eye serves as a control.[6][7]

-

Procedure:

-

A single dose of the test substance is instilled into the conjunctival sac of one eye.[6][7]

-

The eye is examined for corneal opacity, iritis, conjunctival redness, and chemosis at 1, 24, 48, and 72 hours after application.[7]

-

The observation period can extend up to 21 days to assess the reversibility of effects.[6]

-

-

Endpoint: The severity of ocular lesions is scored, and the substance is classified based on the nature and reversibility of the effects.[6]

Bacterial Reverse Mutation Test (Ames Test) (OECD 471)

-

Principle: This in vitro test uses amino acid-requiring strains of Salmonella typhimurium and Escherichia coli to detect point mutations caused by the test substance.[8][9]

-

Procedure:

-

The bacterial tester strains are exposed to the test substance with and without an exogenous metabolic activation system (S9 mix).[8][9]

-

The exposure can be done by the plate incorporation method or the pre-incubation method.[8]

-

After incubation, the number of revertant colonies (bacteria that have mutated back to a state where they can synthesize the required amino acid) is counted.[8]

-

-

Endpoint: A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies.[9]

Diagrams

Experimental Workflow for Toxicity Testing

Caption: A generalized workflow for chemical toxicity testing.

Mechanism of Thiourea-Induced Thyroid Toxicity

Caption: Inhibition of thyroid peroxidase by thiourea.

References

- 1. librarysearch.bates.edu [librarysearch.bates.edu]

- 2. catalog.labcorp.com [catalog.labcorp.com]

- 3. oecd.org [oecd.org]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. oecd.org [oecd.org]

- 6. nucro-technics.com [nucro-technics.com]

- 7. oecd.org [oecd.org]

- 8. nib.si [nib.si]

- 9. Bacterial Reverse Mutation Test (Ames Test) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

Role of thiourea derivatives in organic synthesis

An In-depth Technical Guide on the Role of Thiourea Derivatives in Organic Synthesis

Introduction

Thiourea derivatives have emerged as a cornerstone of modern organocatalysis, experiencing a renaissance over the past two decades.[1] Structurally similar to ureas but with the oxygen atom replaced by sulfur, thioureas exhibit significantly different electronic properties. The lower electronegativity of sulfur compared to oxygen results in higher acidity and a greater hydrogen bond donating capability.[1][2] This ability to form strong, directional hydrogen bonds is the foundation of their catalytic activity, allowing them to activate a wide array of substrates without the need for metal catalysts.[3]

Initially explored for their roles in molecular recognition and anion binding, the pioneering work of Schreiner and Jacobsen demonstrated their profound potential as organocatalysts in a variety of synthetic transformations.[2][3] Particularly, chiral thiourea derivatives have become indispensable tools in asymmetric synthesis, enabling the construction of complex stereochemically rich molecules with high levels of enantioselectivity.[1][3] These catalysts are often bench-stable, non-toxic, and effective under mild, neutral conditions, making them highly attractive for both academic research and industrial applications, including drug development.[2][4] This guide explores the core principles, key applications, and practical methodologies associated with thiourea derivatives in organic synthesis.

Mechanism of Catalysis

The catalytic power of thiourea derivatives stems from their ability to act as potent hydrogen-bond donors, activating electrophiles and stabilizing transition states. Several distinct but often complementary activation modes have been identified.

Dual Hydrogen-Bond Donation

The most fundamental activation mode involves the two N-H protons of the thiourea moiety acting in concert to form a dual hydrogen-bond complex with an electrophilic substrate.[3] This interaction, often described as "partial protonation," lowers the LUMO (Lowest Unoccupied Molecular Orbital) energy of the electrophile, making it more susceptible to nucleophilic attack.[2][3] This is particularly effective for activating functional groups like carbonyls, imines, and nitroalkenes. The N,N'-bis[3,5-bis(trifluoromethyl)phenyl]thiourea, known as Schreiner's thiourea, is a classic example designed to maximize this effect through its electron-deficient, rigid structure.[2]

Bifunctional Catalysis

To enhance reactivity and control stereoselectivity, the thiourea scaffold is often appended with a secondary functional group, creating a bifunctional catalyst.[5] Most commonly, a basic moiety such as a tertiary amine is incorporated.[5][6] In this arrangement, the catalyst can activate both the electrophile and the nucleophile simultaneously. The thiourea group activates the electrophile via hydrogen bonding, while the basic amine group deprotonates the nucleophile (or forms an enamine intermediate), increasing its reactivity.[7] This synergistic activation within a single chiral molecule provides excellent organization in the transition state, leading to high stereoselectivity.[3][5]

Caption: Bifunctional activation by a thiourea-amine catalyst.

Brønsted Acid Catalysis

In certain reactions, such as the tetrahydropyranylation of alcohols, computational and experimental studies have suggested that thioureas can function as Brønsted acids.[8][9] Instead of just binding to the substrate, the thiourea protonates the substrate (e.g., dihydropyran) to form a highly reactive cationic intermediate (e.g., an oxocarbenium ion), which then rapidly reacts with the nucleophile.[9] This mechanism challenges the traditional view of purely hydrogen-bond-mediated catalysis and highlights the electronic versatility of the thiourea motif.[8]

Key Applications in Organic Synthesis

Thiourea organocatalysts have been successfully applied to a wide range of asymmetric transformations.

Michael Addition

The asymmetric Michael addition, or conjugate addition, is one of the most powerful C-C bond-forming reactions and a flagship application for thiourea catalysis.[10] Bifunctional thiourea catalysts are highly effective in promoting the addition of various nucleophiles, such as ketones, aldehydes, and 1,3-dicarbonyl compounds, to electrophiles like nitroalkenes.[6][11] The reaction typically proceeds with high yields and excellent stereocontrol.

Table 1: Thiourea-Catalyzed Asymmetric Michael Addition of Ketones to Nitroolefins

| Catalyst (mol%) | Ketone | Nitroolefin | Conditions | Yield (%) | dr (syn/anti) | ee (%) (syn) | Reference |

|---|---|---|---|---|---|---|---|

| 1g (10) | Cyclohexanone | (E)-β-Nitrostyrene | Toluene, H₂O, 4 °C, 24 h | 98 | >95:5 | 99 | [12] |

| 1c (10) | Acetophenone | (E)-β-Nitrostyrene | Toluene, 25 °C, 120 h | 98 | 80:20 | 94 | [12] |

| DPEN-Thiourea (10) | Cyclopentanone | (E)-β-Nitrostyrene | H₂O, 4-Nitrophenol, rt, 24 h | 99 | 9:1 | 99 | [11] |

| 3a (10) | Acetone | (E)-β-Nitrostyrene | Toluene, 25 °C, 72 h | 85 | - | 96 |[6] |

The following is a representative protocol for the Michael addition of a ketone to a nitroolefin catalyzed by a bifunctional thiourea catalyst, based on procedures described in the literature.[11][12]

-

To a stirred solution of the bifunctional thiourea catalyst (0.02 mmol, 10 mol%) in the specified solvent (e.g., Toluene, 1.0 mL) in a reaction vial at the designated temperature (e.g., 4 °C), add the ketone (0.4 mmol, 2.0 equiv).

-

Stir the mixture for 5 minutes.

-

Add the nitroolefin (0.2 mmol, 1.0 equiv) to the mixture. If specified, additives such as water may be included at this stage.

-

Seal the vial and continue stirring vigorously for the time indicated by reaction monitoring (e.g., 24-72 hours), which is typically performed by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the Michael adduct.

-

Determine the diastereomeric ratio (dr) by ¹H NMR analysis of the crude product.

-

Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) analysis, comparing the result with a racemic sample.

Aza-Henry (Nitro-Mannich) Reaction

The aza-Henry reaction, the addition of a nitroalkane to an imine, is a crucial method for synthesizing β-nitroamines, which are valuable precursors to chiral diamines and α-amino acids.[13] Bifunctional thiourea catalysts effectively catalyze this reaction, simultaneously activating the nucleophilic nitroalkane via the basic amine and the electrophilic imine via hydrogen bonding with the thiourea moiety.[5][13]

Table 2: Thiourea-Catalyzed Asymmetric Aza-Henry Reaction

| Catalyst (mol%) | Nitroalkane | Imine | Conditions | Yield (%) | dr (syn/anti) | ee (%) (syn) | Reference |

|---|---|---|---|---|---|---|---|

| 1a (10) | Nitromethane | N-Boc-benzaldimine | Toluene, -40 °C, 48 h | 95 | - | 95 | [13] |

| 1a (10) | Nitroethane | N-Boc-benzaldimine | Toluene, -20 °C, 48 h | 94 | 91:9 | 97 | [13] |

| Takemoto Cat. (10) | Nitromethane | N-Boc- (p-Br-Ph)imine | THF, -78 °C, 24 h | 96 | - | 93 | [5] |

| Takemoto Cat. (10) | Nitropropane | N-Boc- (p-MeO-Ph)imine | THF, -40 °C, 24 h | 89 | 89:11 | 93 |[5] |

Biginelli Reaction

The Biginelli reaction is a one-pot multicomponent reaction between an aldehyde, a β-ketoester, and a (thio)urea to produce dihydropyrimidinones (DHPMs) and their thio-analogs.[14][15] These heterocyclic scaffolds are of significant interest in medicinal chemistry.[16] Chiral thiourea-based organocatalysts have been developed to render this reaction asymmetric, providing access to optically active DHPMs with high enantioselectivity.[17]

Table 3: Asymmetric Biginelli Reaction Catalyzed by Thiourea Derivatives

| Catalyst (mol%) | Aldehyde | β-Ketoester | (Thio)urea | Conditions | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|---|---|---|

| Methanoproline-Thiourea (10) | Isovaleraldehyde | Ethyl acetoacetate | Urea | Toluene, rt, 48 h | 95 | 99 | [17] |

| Methanoproline-Thiourea (10) | Benzaldehyde | Ethyl acetoacetate | Urea | Toluene, rt, 48 h | 85 | 92 | [17] |

| B(C₆F₅)₃ + Thiourea | 3-Hydroxybenzaldehyde | Ethyl acetoacetate | Thiourea | EtOH, reflux, 3 h | 88 | N/A (racemic) |[18] |

Synthesis of Thiourea Catalysts

The modular nature of thiourea catalysts allows for straightforward synthesis, which has contributed to their widespread adoption. The most common method involves the reaction of a primary or secondary amine with an appropriate isothiocyanate.[19][20] For chiral catalysts, a readily available chiral amine (e.g., from the chiral pool, such as an amino acid or Cinchona alkaloid derivative) is used to install stereochemical information.

References

- 1. Chiral Thioureas—Preparation and Significance in Asymmetric Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thiourea organocatalysis - Wikipedia [en.wikipedia.org]

- 3. Thiourea and squaramide organocatalysts for the asymmetric total synthesis of natural compounds - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00800J [pubs.rsc.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Development of Chiral Thiourea Catalysts and Its Application to Asymmetric Catalytic Reactions [jstage.jst.go.jp]

- 6. Novel thiourea-amine bifunctional catalysts for asymmetric conjugate addition of ketones/aldehydes to nitroalkenes: rational structural combination for high catalytic efficiency - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. BJOC - Asymmetric Michael addition reactions catalyzed by calix[4]thiourea cyclohexanediamine derivatives [beilstein-journals.org]

- 11. mdpi.com [mdpi.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Bifunctional-thiourea-catalyzed diastereo- and enantioselective aza-Henry reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. taylorandfrancis.com [taylorandfrancis.com]

- 15. tandfonline.com [tandfonline.com]

- 16. Catalytic role in Biginelli reaction: Synthesis and biological property studies of 2-oxo/thioxo-1,2,3,4-tetrahydropyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. A highly enantioselective Biginelli reaction using self-assembled methanoproline–thiourea organocatalysts: asymmetric synthesis of 6-isopropyl-3,4-dihydropyrimidines - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 18. ias.ac.in [ias.ac.in]

- 19. Thiourea synthesis by thioacylation [organic-chemistry.org]

- 20. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

N,N'-Bis(methoxymethyl)thiourea: A Versatile Precursor for Heterocyclic Synthesis and Beyond

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

N,N'-Bis(methoxymethyl)thiourea has emerged as a valuable and versatile precursor in organic synthesis, primarily utilized in aminomethylation and cyclocondensation reactions for the construction of a variety of nitrogen-containing heterocyclic compounds. Its ability to act as a formal formaldehyde equivalent, coupled with the reactivity of the thiourea backbone, makes it a powerful tool for the synthesis of complex molecules, including those with potential applications in drug discovery and development. This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on its role as a precursor in chemical reactions.

Synthesis and Properties

This compound is typically synthesized through the condensation of thiourea with formaldehyde in the presence of methanol. While often generated in situ for immediate use in subsequent reactions, it can also be prepared and isolated.

General Physicochemical Properties:

| Property | Value |

|---|---|

| Molecular Formula | C5H12N2O2S |

| Molecular Weight | 164.23 g/mol [1] |

| Appearance | Typically a resinous substance[2] |

| Solubility | Soluble in alcohols and other organic solvents |

Note: Detailed experimental data for the isolated compound is not widely published, as it is often used directly in solution after its formation.

Core Applications in Chemical Synthesis

The primary utility of this compound lies in its function as a dielectrophilic building block. The methoxymethyl groups serve as precursors to electrophilic iminium species upon activation, which can then react with a variety of nucleophiles.

Synthesis of 1,3,5-Triazinan-2-thiones

A key application of this compound is in the synthesis of 5-alkyl-1,3,5-triazinan-2-thiones through a catalytic cycloaminomethylation reaction with primary amines. This reaction is efficiently catalyzed by Lewis acids such as Samarium(III) chloride (SmCl₃·6H₂O).[3]

The general workflow for this synthesis is depicted below:

Figure 1: General workflow for the synthesis of 5-alkyl-1,3,5-triazinan-2-thiones.

A plausible reaction mechanism involves the initial formation of this compound, followed by catalyst-mediated elimination of methanol to generate reactive iminium intermediates. These intermediates then undergo stepwise condensation with a primary amine, leading to the cyclized triazinan-2-thione product.

Synthesis of Cyclophanes

This compound has also been employed in the synthesis of cyclophanes containing a thiourea moiety. In these reactions, it serves as a flexible building block that can react with aromatic diamines or similar binucleophiles to form macrocyclic structures. These reactions are often catalyzed by metal salts like NiCl₂·6H₂O and SmCl₃·6H₂O.[3]

Experimental Protocols

In Situ Preparation of this compound and Subsequent Reaction with Primary Amines

The following protocol is adapted from the synthesis of N,N'-bis(methoxymethyl)urea and its subsequent reactions, as the procedure for the thiourea analog is analogous.[2]

Materials:

-

Thiourea

-

Paraformaldehyde

-

Methanol

-

Primary amine (e.g., butylamine)

-

Samarium(III) chloride hexahydrate (SmCl₃·6H₂O)

Procedure:

-

Preparation of this compound solution: A mixture of thiourea (10 mmol), paraformaldehyde (25 mmol), and methyl alcohol (250 mmol) is stirred for 8 hours at approximately 70 °C.[2] After this period, the excess solvent is typically removed under reduced pressure to yield the crude this compound, often as a resinous substance.[2] For in situ applications, the resulting solution can be used directly.

-

Catalytic Cycloaminomethylation: To the solution or isolated this compound (1 equivalent), the desired primary amine (1 equivalent) and a catalytic amount of SmCl₃·6H₂O (5 mol%) are added.

-

The reaction mixture is stirred at 70 °C for the appropriate time (typically several hours, reaction progress can be monitored by TLC).

-

Upon completion, the reaction mixture is worked up by standard procedures, which may include solvent evaporation, extraction, and purification by column chromatography to yield the desired 5-alkyl-1,3,5-triazinan-2-thione.

Quantitative Data for Analagous Urea Reactions:

| Amine | Catalyst | Product | Yield (%) |

| Butylamine | SmCl₃·6H₂O | 5-Butyl-1,3,5-triazinan-2-one | 54 |

| Aniline | SmCl₃·6H₂O | 5-Phenyl-1,3,5-triazinan-2-one | 36 |

Data adapted from reactions of the urea analog as reported in the literature.[2]

Role in Drug Development and Medicinal Chemistry

Thiourea derivatives are a well-established class of compounds with a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. The thiourea moiety can act as a versatile scaffold for the synthesis of more complex heterocyclic systems that are of interest in drug discovery.

While direct applications of this compound in drug synthesis are not extensively documented, its utility in constructing heterocyclic cores, such as the 1,3,5-triazine ring system, is highly relevant. Triazine derivatives are known to exhibit a wide range of pharmacological activities and are present in several approved drugs.

The general pathway from a simple precursor like this compound to a potentially bioactive heterocyclic compound can be visualized as follows:

Figure 2: Logical relationship from precursor to a potentially bioactive compound.

Conclusion